An In-depth Technical Guide to N-Boc-(S)-1-amino-2-propanol (CAS: 167938-56-9)
An In-depth Technical Guide to N-Boc-(S)-1-amino-2-propanol (CAS: 167938-56-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-(S)-1-amino-2-propanol, a chiral building block crucial in modern organic synthesis and pharmaceutical development. This document details its physicochemical properties, safety information, and a key synthetic application, offering valuable insights for professionals in the chemical and pharmaceutical industries.
Core Properties
N-Boc-(S)-1-amino-2-propanol, systematically named (S)-tert-butyl (2-hydroxypropyl)carbamate, is a versatile synthetic intermediate.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, making it an invaluable tool in the construction of complex chiral molecules.[1]
Physicochemical Data
The fundamental physical and chemical properties of N-Boc-(S)-1-amino-2-propanol are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 167938-56-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇NO₃ | [1][3][4] |
| Molecular Weight | 175.23 g/mol | [3] |
| Appearance | Clear and colorless liquid or white to off-white solid | [1][3] |
| Boiling Point | 95-100 °C at 1.2 mmHg | [3] |
| Optical Rotation | [α]²⁰_D = +22 to +25° (c=1 in CHCl₃) | [3] |
| Solubility | Soluble in polar organic solvents | [1] |
| Storage Conditions | 0-8 °C | [3] |
Structural Information
| Identifier | Value | Reference |
| Synonyms | Boc-(S)-(+)-1-Amino-2-propanol, N-T-Boc-(S)-1-amino-2-propanol, (S)-tert-Butyl (2-hydroxypropyl)carbamate | [1] |
| InChI | InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | [1] |
| SMILES | C--INVALID-LINK--CNC(=O)OC(C)(C)C | [1] |
Safety and Handling
As with any chemical reagent, proper handling of N-Boc-(S)-1-amino-2-propanol is paramount to ensure laboratory safety. The following table summarizes the key hazard information.
| Hazard Category | Hazard Statements | Precautionary Statements |
| Flammability | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Applications in Organic Synthesis
N-Boc-(S)-1-amino-2-propanol is a cornerstone in the asymmetric synthesis of a wide array of biologically active molecules. Its primary utility lies in its role as a chiral precursor for pharmaceuticals, particularly in the development of chiral drugs where specific stereoisomers are required for therapeutic efficacy.[3] It is also employed in peptide synthesis and the formulation of chiral catalysts and ligands.[3]
A frequent and critical transformation of N-Boc-(S)-1-amino-2-propanol is its oxidation to the corresponding chiral aldehyde, (S)-tert-butyl (2-oxopropyl)carbamate. This aldehyde is a versatile intermediate for the synthesis of more complex molecules. The Swern oxidation is a widely used method for this conversion due to its mild reaction conditions, which are compatible with the acid-sensitive Boc protecting group.[5][6]
Experimental Protocol: Swern Oxidation of N-Boc-(S)-1-amino-2-propanol
This section provides a detailed methodology for the Swern oxidation of N-Boc-(S)-1-amino-2-propanol to yield (S)-tert-butyl (2-oxopropyl)carbamate.
Materials:
-
N-Boc-(S)-1-amino-2-propanol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for flash chromatography
Procedure:
-
Preparation of the Swern Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.
-
Addition of the Alcohol: Dissolve N-Boc-(S)-1-amino-2-propanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture for 30-60 minutes at this temperature.
-
Quenching the Reaction: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. The mixture may become thick. After the addition is complete, allow the reaction to warm to room temperature over 30-60 minutes.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired (S)-tert-butyl (2-oxopropyl)carbamate.
Visualizing the Synthetic Workflow
The following diagrams illustrate the chemical structures and the experimental workflow for the Swern oxidation of N-Boc-(S)-1-amino-2-propanol.
Caption: Chemical transformation in the Swern oxidation.
Caption: Step-by-step workflow for the Swern oxidation.
References
- 1. CAS 167938-56-9: N-BOC-(S)-1-AMINO-2-PROPANOL | CymitQuimica [cymitquimica.com]
- 2. N-BOC-(S)-1-AMINO-2-PROPANOL | 167938-56-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-BOC-(S)-1-AMINO-2-PROPANOL | CAS:167938-56-9 | Atomaxchem [en.atomaxchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
